

Application Notes and Protocols for 6-Methoxytricin as a Reference Standard

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Compound of Interest

Compound Name: 6-Methoxytricin

Cat. No.: B15576225

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Introduction

6-Methoxytricin (4',5,7-Trihydroxy-3',5',6-trimethoxyflavone) is a naturally occurring O-methylated flavonoid found in a variety of plant species. As a member of the flavonoid class, it exhibits various biological activities and is of significant interest in pharmaceutical and nutraceutical research. The use of a well-characterized reference standard is critical for the accurate quantification and identification of **6-Methoxytricin** in complex matrices such as plant extracts, formulated products, and biological samples. These application notes provide detailed protocols for the use of **6-Methoxytricin** as a reference standard in common analytical techniques, along with a summary of its key properties and a discussion of its potential biological relevance.

Quantitative Data

The quality and purity of a reference standard are paramount for accurate analytical measurements. The following table summarizes the typical quantitative data for a **6-Methoxytricin** reference standard.

Parameter	Specification	Method of Analysis
Chemical Formula	C ₁₈ H ₁₆ O ₈	---
Molecular Weight	360.3 g/mol	Mass Spectrometry
Purity	>98% [1]	HPLC
Appearance	N/A	Visual Inspection
Solubility	Soluble in DMSO and Methanol	N/A
Storage Conditions	Store in a sealed container in a cool, dry place. For long-term storage, -20°C is recommended. [1]	N/A

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

This protocol outlines a general method for the determination of **6-Methoxytricin** purity and its quantification in a sample matrix. The method should be validated for specific applications.

2.1.1. Instrumentation and Conditions

- HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
 - Gradient Example: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
- Flow Rate: 1.0 mL/min.

- Column Temperature: 30°C.
- Detection Wavelength: 280 nm and 340 nm.
- Injection Volume: 10 µL.

2.1.2. Standard and Sample Preparation

- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of **6-Methoxytricin** reference standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Preparation: The sample preparation will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. The final extract should be dissolved in the mobile phase.

2.1.3. Analysis

- Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.
- Inject the sample solutions.
- The concentration of **6-Methoxytricin** in the sample can be determined from the calibration curve.
- Purity is assessed by calculating the percentage of the main peak area relative to the total peak area in the chromatogram of the reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Quantification

For highly sensitive and selective quantification, especially in complex biological matrices, an LC-MS/MS method is recommended.

2.2.1. Instrumentation and Conditions

- LC System: A UHPLC or HPLC system.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μ m particle size).
- Mobile Phase: Similar to the HPLC method (e.g., gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
- Flow Rate: 0.3 mL/min.
- Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
- MRM Transitions: Specific precursor-to-product ion transitions for **6-Methoxytricin** need to be determined by infusing a standard solution into the mass spectrometer.

2.2.2. Standard and Sample Preparation

- Follow the same procedure as for HPLC, but use LC-MS grade solvents. An internal standard (a structurally similar compound not present in the sample) should be used for improved accuracy.

2.2.3. Analysis

- Optimize the MS parameters (e.g., collision energy, cone voltage) for the specific MRM transitions of **6-Methoxytricin**.
- Generate a calibration curve using the working standard solutions containing the internal standard.
- Analyze the samples and quantify **6-Methoxytricin** based on the peak area ratio of the analyte to the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is a powerful tool for the structural confirmation of the reference standard.

2.3.1. Instrumentation and Conditions

- NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated dimethyl sulfoxide (DMSO- d_6) or deuterated methanol (CD $_3$ OD).
- Experiments: ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC.

2.3.2. Sample Preparation

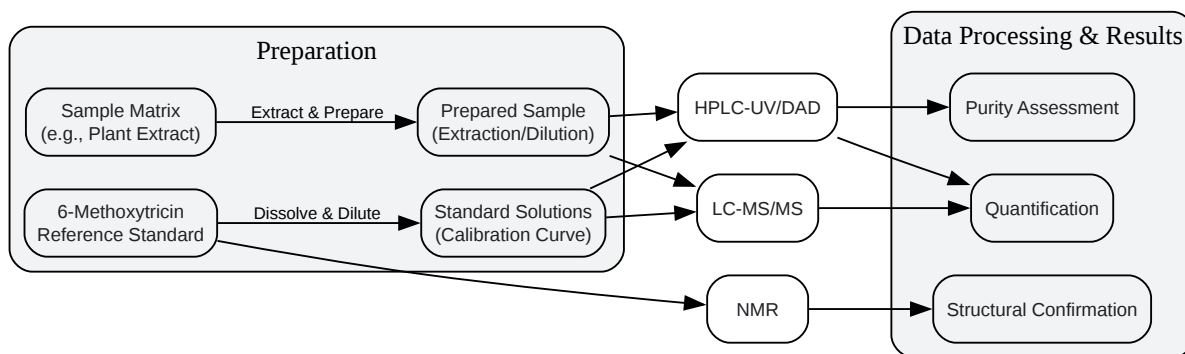
- Dissolve approximately 5-10 mg of the **6-Methoxytricin** reference standard in 0.5-0.7 mL of the deuterated solvent.

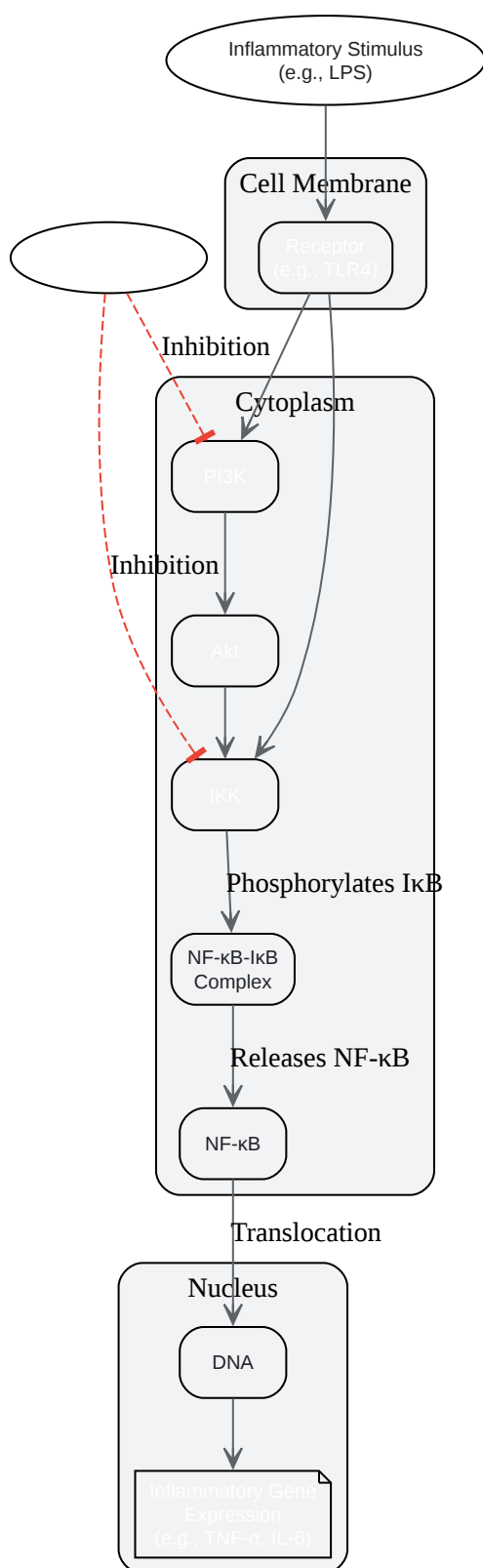
2.3.3. Analysis

- Acquire the NMR spectra.
- The resulting spectra should be compared with published data or used for de novo structure elucidation to confirm the identity and integrity of the **6-Methoxytricin** reference standard.

Visualizations

Experimental Workflow





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References

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